GPR40 Agonist Potency and Paralog Selectivity
In a panel of recombinant human free fatty acid receptors expressed in CHO cells, (2E)-4-(dimethylamino)-N-phenylbut-2-enamide acted as a GPR40 (FFAR1) agonist with an EC50 of 58 nM in a FLIPR calcium-flux assay conducted in the presence of 0.1% bovine serum albumin. Across the paralogous receptors GPR120 (FFAR4), GPR43 (FFAR2), and GPR41 (FFAR3), tested under identical assay conditions, the compound exhibited no measurable agonist activity at concentrations up to 10 μM (EC50 >10,000 nM in all three cases) [1]. This establishes a >172-fold functional selectivity window for GPR40 over the nearest paralog. In contrast, the unsubstituted parent amide, 4-(dimethylamino)but-2-enamide, has no reported GPR40 activity in any publicly curated database, and structurally related N-alkyl crotonamides such as N,3-dimethyl-N-phenylbut-2-enamide lack parallel selectivity profiling data [2]. For procurement decisions in metabolic-disease or β-cell function research programs where FFAR1 agonism is the mechanism of interest, the N-phenyl derivative provides a validated, selectivity-profiled starting point unavailable from simpler analogs.
EC50 GPR120/43/41: all >10,000 nM
Selectivity window: >172-fold
| Evidence Dimension | Functional agonist potency (EC50) at recombinant human free fatty acid receptors |
|---|---|
| Target Compound Data | EC50 (GPR40/FFAR1): 58 nM; EC50 (GPR120/FFAR4): >10,000 nM; EC50 (GPR43/FFAR2): >10,000 nM; EC50 (GPR41/FFAR3): >10,000 nM |
| Comparator Or Baseline | GPR120 (EC50 >10,000 nM); GPR43 (EC50 >10,000 nM); GPR41 (EC50 >10,000 nM) — all measured in the same assay panel |
| Quantified Difference | >172-fold selectivity for GPR40 over the next-most-sensitive paralog (10,000 ÷ 58 = 172.4-fold) |
| Conditions | Recombinant human receptors expressed in CHO cells; FLIPR calcium flux assay; 0.1% bovine serum albumin present; data curated by ChEMBL and deposited by Enamine |
Why This Matters
For researchers requiring a GPR40 agonist tool compound with documented paralog selectivity, (2E)-4-(dimethylamino)-N-phenylbut-2-enamide is the only member of the 4-(dimethylamino)but-2-enamide chemotype with publicly available, multi-isoform selectivity data — enabling direct assessment of FFAR1-mediated pharmacology without confounding activity at FFAR2–4.
- [1] BindingDB BDBM50107314 (CHEMBL3600993). EC50 data for (2E)-4-(dimethylamino)-N-phenylbut-2-enamide at human GPR40 (58 nM), GPR120 (>10,000 nM), GPR43 (>10,000 nM), and GPR41 (>10,000 nM). FLIPR calcium flux assay, CHO cells, 0.1% BSA. Curated by ChEMBL; deposited by Enamine. View Source
- [2] PubChem Compound Summary for CID 54514979 — 4-(dimethylamino)-2-butenamide; ChemSrc entry for N,3-dimethyl-N-phenylbut-2-enamide (CAS 20886-47-9). No GPR40 activity data deposited. View Source
